ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
Description
Ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a complex heterocyclic compound featuring two fused bicyclic systems: a pyrazolo[5,1-b][1,3]oxazine and a cyclopenta[d]thiazole (Figure 1). The pyrazolooxazine moiety (CAS 153597-59-2) is a 6,7-dihydro-5H derivative, indicating partial saturation of the bicyclic structure, while the cyclopenta[d]thiazole component introduces a thiazole ring fused to a cyclopentane ring .
The thiazole ring may be constructed via reactions between hydrazides and isothiocyanates, as seen in pyrazolothiazole syntheses .
Properties
IUPAC Name |
ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c1-2-23-15(22)9-4-5-11-12(9)18-16(25-11)19-13(21)10-8-17-20-6-3-7-24-14(10)20/h8-9H,2-7H2,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCQDRFJGUHVOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=C4N(CCCO4)N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a complex organic compound that combines elements of pyrazolo and thiazole chemistry. Its unique structural features suggest potential biological activities that merit detailed exploration. This article synthesizes current research findings regarding its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Characteristics
The compound has a molecular formula of CHNO and a molecular weight of approximately 253.25 g/mol. The structure integrates a pyrazolo[5,1-b][1,3]oxazine moiety and a cyclopenta[d]thiazole unit, which may influence its biological interactions due to the presence of multiple functional groups such as carboxamide and carboxylate functionalities.
Research indicates that compounds similar to this compound exhibit various biological activities primarily through interactions with specific molecular targets. These interactions may include:
- Inhibition of Cyclooxygenase (COX) Enzymes : Some derivatives have shown selective inhibition of COX-II over COX-I, which is crucial for anti-inflammatory effects. For example, compounds in the same class demonstrated IC values as low as 0.52 μM against COX-II .
- Phosphodiesterase (PDE) Inhibition : Similar pyrazolo compounds have been reported to inhibit PDE4B, suggesting potential applications in treating conditions like asthma or chronic obstructive pulmonary disease (COPD) .
Biological Activity
The biological activity of this compound can be summarized as follows:
| Activity Type | Details |
|---|---|
| Anti-inflammatory | Exhibits selective COX-II inhibition with significant potency. |
| Antimicrobial Properties | Related compounds show promising antimicrobial activity. |
| Potential Anticancer Activity | Some derivatives have been evaluated for cytotoxic effects on cancer cell lines. |
Case Studies
Several studies have explored the efficacy and safety profile of compounds related to this compound:
- Study on COX Inhibition : A recent study demonstrated that derivatives exhibited significant anti-inflammatory effects in vivo with an inhibition rate of up to 64% compared to standard drugs like Celecoxib .
- Antimicrobial Efficacy : Another research highlighted the antimicrobial properties of similar pyrazolo compounds against various bacterial strains with minimum inhibitory concentrations (MICs) indicating potential therapeutic applications .
Comparison with Similar Compounds
Table 1: Key Features of Ethyl 2-(6,7-Dihydro-5H-Pyrazolo[5,1-b][1,3]oxazine-3-Carboxamido)-5,6-Dihydro-4H-Cyclopenta[d]Thiazole-4-Carboxylate and Analogues
Pharmacological and Physicochemical Properties
- Anti-Inflammatory Potential: GDC-2394’s NLRP3 inhibition highlights the pyrazolooxazine scaffold’s applicability in inflammation . The target compound’s carboxamido linkage may enhance target binding compared to sulfonamides.
- Solubility Challenges: GDC-2394 faced renal toxicity due to poor solubility, mitigated by amine substituents . The target compound’s ethyl carboxylate may improve solubility over non-polar analogs.
- Drug-Likeness : Triazolo-thiadiazine salts () were optimized for lipophilicity and solubility, achieving parameters comparable to celecoxib .
Key Differentiators
- Structural Complexity : The target compound uniquely combines pyrazolooxazine and cyclopenta[d]thiazole, whereas analogs like GDC-2394 or pyrazolothiazoles feature simpler bicyclic systems .
- Biological Targets : While triazolo-thiadiazines target COX-2 , pyrazolooxazines like GDC-2394 focus on NLRP3 , suggesting divergent therapeutic pathways.
Q & A
Q. Table 1: Comparison of Computational vs. Experimental Pharmacokinetic Parameters
Q. Table 2: Reaction Optimization for Pyrazolo-Oxazine Core Synthesis
| Condition | Yield (%) | Purity (%) | Key Observation |
|---|---|---|---|
| DMF, 60°C, 12h | 45 | 90 | Partial decomposition at >60°C |
| THF, RT, 24h | 65 | 95 | Slower but cleaner reaction |
| Microwave, 100°C, 2h | 78 | 98 | Rapid, high-yield with controlled heating |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
